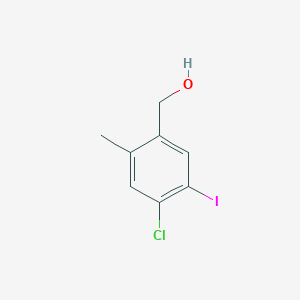

(4-Chloro-5-iodo-2-methylphenyl)methanol

CAS No.: 1807510-09-3

Cat. No.: VC2750500

Molecular Formula: C8H8ClIO

Molecular Weight: 282.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807510-09-3 |

|---|---|

| Molecular Formula | C8H8ClIO |

| Molecular Weight | 282.5 g/mol |

| IUPAC Name | (4-chloro-5-iodo-2-methylphenyl)methanol |

| Standard InChI | InChI=1S/C8H8ClIO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3,11H,4H2,1H3 |

| Standard InChI Key | NACGSSGQAQPJJF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1CO)I)Cl |

| Canonical SMILES | CC1=CC(=C(C=C1CO)I)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identification

(4-Chloro-5-iodo-2-methylphenyl)methanol is unambiguously identified through various chemical identifiers that precisely define its molecular structure. These identifiers are essential for scientific communication and database referencing in chemical research.

Table 1: Chemical Identifiers for (4-Chloro-5-iodo-2-methylphenyl)methanol

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 1807510-09-3 |

| IUPAC Name | (4-chloro-5-iodo-2-methylphenyl)methanol |

| Molecular Formula | C8H8ClIO |

| InChI | InChI=1S/C8H8ClIO/c1-5-2-7(9)8(10)3-6(5)4-11/h2-3,11H,4H2,1H3 |

| InChI Key | NACGSSGQAQPJJF-UHFFFAOYSA-N |

| SMILES Notation | CC1=CC(=C(C=C1CO)I)Cl |

| PubChem CID | 118380437 |

The compound features a benzene ring with four substituents: a chlorine atom at position 4, an iodine atom at position 5, a methyl group at position 2, and a hydroxymethyl group (commonly referred to as methanol group) connected to the ring . This specific arrangement of substituents distinguishes it from other similar halogenated aromatic compounds.

Physical and Chemical Properties

The physical and chemical properties of (4-Chloro-5-iodo-2-methylphenyl)methanol are determined by its molecular structure and the specific functional groups present. These properties influence its behavior in chemical reactions, solubility characteristics, and potential applications.

Table 2: Physical and Chemical Properties

The compound's moderate lipophilicity (XLogP3-AA value of 2.7) suggests a balance between hydrophobic and hydrophilic properties, which can influence its solubility in various solvents and potential for membrane permeability in biological systems . The presence of one hydrogen bond donor (the hydroxyl group) and one hydrogen bond acceptor site enables the molecule to form hydrogen bonds, which can affect its interactions with other molecules and solvents .

Chemical Reactivity and Transformations

Stability Considerations

The compound's stability is influenced by several factors:

-

The C-I bond is relatively weak compared to C-Cl, making the iodine position potentially more reactive

-

The hydroxyl group may be susceptible to oxidation under certain conditions

-

The compound should be stored protected from light due to the potential photoreactivity of the iodine substituent

Analytical Characterization

Chromatographic Behavior

The compound's chromatographic behavior would be influenced by its moderate lipophilicity (XLogP3-AA of 2.7), which would affect its retention time in reverse-phase high-performance liquid chromatography (HPLC) . The topological polar surface area of 20.2 Ų is relatively small, indicating limited polar character, which would influence its interactions with stationary phases in chromatographic separations .

Structure-Property Relationships

The structural features of (4-Chloro-5-iodo-2-methylphenyl)methanol directly influence its physical, chemical, and potentially biological properties. The specific arrangement of substituents on the aromatic ring creates a unique electronic and steric environment that determines its behavior in various contexts.

The presence of halogen substituents (chlorine and iodine) introduces electron-withdrawing effects through inductive mechanisms, while also contributing to the molecule's lipophilicity. The methyl group, conversely, provides electron density to the aromatic ring through inductive and hyperconjugation effects. This electronic push-pull system creates an asymmetric electron distribution that can influence reactivity patterns .

The hydroxymethyl group introduces a hydrophilic element to an otherwise relatively hydrophobic structure, creating an amphiphilic character that might be advantageous for certain applications. The hydrogen bonding capability provided by this group (one donor, one acceptor) enables specific intermolecular interactions that can affect solubility, crystal packing, and potential biological interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume